molecular formula C8H11N3O3 B1232755 2-(4-Amino-3-nitroanilino)ethanol CAS No. 24905-87-1

2-(4-Amino-3-nitroanilino)ethanol

Cat. No.: B1232755
CAS No.: 24905-87-1
M. Wt: 197.19 g/mol
InChI Key: DAGCJJZWDAVKRE-UHFFFAOYSA-N
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Description

2-(4-Amino-3-nitroanilino)ethanol is an organic compound with the chemical formula C8H11N3O3. It is a solid substance that appears as light yellow crystals. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Biochemical Analysis

Biochemical Properties

2-(4-Amino-3-nitroanilino)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative and reductive processes. For instance, it can act as a substrate for nitroreductases, which reduce the nitro group to an amino group, thereby altering its chemical properties and biological activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation . At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative and reductive processes. This compound can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group . Additionally, it can interact with cofactors and other metabolic intermediates, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Amino-3-nitroanilino)ethanol involves a multi-step synthetic process:

    Starting Material: The synthesis begins with 4-Amino-3-nitroaniline.

    Reaction with Acetaldehyde: 4-Amino-3-nitroaniline is reacted with acetaldehyde to form 4-Amino-3-nitroacetophenone.

    Reduction: The 4-Amino-3-nitroacetophenone is then reduced in the presence of a basic solution to yield this compound[][2].

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-nitroanilino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Amino-3-nitroanilino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-nitroanilino)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-3-nitroanilino)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-(4-amino-3-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c9-7-2-1-6(10-3-4-12)5-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCJJZWDAVKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179613
Record name 2-(4-Amino-3-nitroanilino)ethanol
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24905-87-1
Record name HC Red 7
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Record name 2-(4-Amino-3-nitroanilino)ethanol
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Record name 2-(4-Amino-3-nitroanilino)ethanol
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Record name 2-(4-amino-3-nitroanilino)ethanol
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